N-(2,4-Dinitrophenyl) taurine sodium salt chemical structure and properties
N-(2,4-Dinitrophenyl) taurine sodium salt chemical structure and properties
An In-depth Technical Guide to N-(2,4-Dinitrophenyl) Taurine Sodium Salt
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-(2,4-Dinitrophenyl) taurine sodium salt (DNP-Taurine), a critical derivative for researchers in analytical chemistry, biochemistry, and drug development. We will delve into its fundamental properties, synthesis, and primary applications, offering field-proven insights into its utilization.
Introduction: The Significance of DNP-Taurine
Taurine (2-aminoethanesulfonic acid) is a sulfur-containing amino acid with a multitude of physiological roles, from osmoregulation and bile salt conjugation to antioxidant defense and neuromodulation.[1][2] Despite its biological abundance, its chemical structure lacks a strong chromophore, making its direct detection and quantification by UV-Vis spectrophotometry challenging.[3] This limitation necessitates a chemical derivatization strategy to introduce a chromophoric tag.
The introduction of the 2,4-dinitrophenyl (DNP) group to taurine addresses this challenge directly. The resulting molecule, N-(2,4-Dinitrophenyl) taurine, is a brightly colored compound with strong absorbance in the UV-Vis spectrum, enabling sensitive detection.[4] This derivatization, often accomplished using Sanger's reagent (2,4-dinitrofluorobenzene), is a cornerstone for the accurate quantification of taurine in complex matrices such as food products, beverages, and biological samples.[5][6]
Physicochemical Properties and Structure
The foundational characteristics of N-(2,4-Dinitrophenyl) taurine sodium salt are summarized below. Understanding these properties is crucial for its proper handling, storage, and application in experimental settings.
Chemical Structure
The molecule consists of a taurine backbone where the amino group has formed a covalent bond with the C1 position of a 2,4-dinitrophenyl ring. The sulfonic acid group remains, typically as a sodium salt, ensuring aqueous solubility.
Caption: Chemical Structure of DNP-Taurine Sodium Salt.
Core Properties
| Property | Value | Source(s) |
| Synonyms | DNP-Taurine, N-(2,4-Dinitrophenyl)taurine | [4] |
| CAS Number | 23928-04-3 | [4] |
| Molecular Formula | C₈H₈N₃O₇SNa | [4] |
| Molecular Weight | 313.22 g/mol | [4] |
| Appearance | Solid | [3] |
| Storage Temperature | -20°C | [3] |
| UV Absorbance Max (λmax) | ~350-360 nm | [3][7] |
Synthesis and Reaction Mechanism
The synthesis of DNP-Taurine is a classic example of nucleophilic aromatic substitution. The process is robust and can be readily performed in a standard laboratory setting.
Synthesis Reaction
The reaction involves the derivatization of taurine with 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent.
Caption: Synthesis of DNP-Taurine from its precursors.
Causality of Experimental Choices
-
Basic Conditions (pH 9.0): The reaction is conducted in a basic carbonate buffer.[4] This is critical because the nucleophile in this reaction is the lone pair of electrons on the primary amine of taurine. Under acidic or neutral conditions, this amine group is protonated (-NH₃⁺), rendering it non-nucleophilic and incapable of initiating the reaction. A pH of 9.0 ensures a sufficient population of deprotonated, reactive taurine molecules.[3][4]
-
Elevated Temperature (40°C): While the reaction proceeds at room temperature, gentle heating to 40°C increases the reaction rate, allowing for complete derivatization in a shorter timeframe, typically around 15-30 minutes.[4]
-
Solvent Choice: DNFB has limited aqueous solubility. The addition of an organic co-solvent like dimethyl sulfoxide (DMSO) can significantly accelerate the reaction by improving the solubility of the reagent.[4]
Reaction Mechanism: A Self-Validating System
The trustworthiness of this protocol lies in its well-understood mechanism. The two strongly electron-withdrawing nitro groups (-NO₂) on the DNFB ring make the fluorine-bearing carbon highly electrophilic and susceptible to nucleophilic attack.
-
Nucleophilic Attack: The deprotonated amino group of taurine attacks the carbon atom bonded to the fluorine atom on the DNFB ring.
-
Formation of Meisenheimer Complex: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance delocalization into the electron-withdrawing nitro groups.
-
Elimination of Fluoride: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group. The result is the stable, covalently linked DNP-Taurine product.
Spectroscopic and Analytical Characterization
Characterization of DNP-Taurine is essential for confirming its identity and purity.
UV-Visible Spectroscopy
The primary utility of the DNP group is its strong chromophoric nature. DNP-Taurine exhibits a distinct absorption maximum around 350-360 nm.[3][7] This property is the basis for its quantitative analysis via HPLC with UV detection.
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the formation of the product by identifying key functional groups. The spectrum of DNP-Taurine is expected to show characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration | Expected Presence |
| ~3300 | N-H Stretch (secondary amine) | Yes |
| ~3100 | Aromatic C-H Stretch | Yes |
| ~2950 | Aliphatic C-H Stretch | Yes |
| ~1620 | Aromatic C=C Stretch | Yes |
| ~1520 | Asymmetric Ar-NO₂ Stretch | Yes |
| ~1340 | Symmetric Ar-NO₂ Stretch | Yes |
| ~1200 & ~1050 | S=O Stretch (sulfonate) | Yes |
Note: These are approximate values based on typical spectra of DNP-amino acids and sulfonates.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would provide a clear fingerprint. Expected signals include two triplets for the ethylene bridge protons (-CH₂-CH₂-), a broad singlet for the N-H proton, and distinct signals in the aromatic region (downfield, ~7-9 ppm) corresponding to the three protons on the dinitrophenyl ring.
-
¹³C NMR: The carbon spectrum would show signals for the two aliphatic carbons of the taurine backbone and the six aromatic carbons of the DNP ring.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For the sodium salt, electrospray ionization (ESI) in negative mode would be ideal, showing a prominent peak for the DNP-Taurine anion at an m/z corresponding to the molecular weight of the free acid (291.24 Da). Fragmentation patterns in MS/MS would likely involve losses of SO₃ and NO₂ groups.[10][11]
Core Application: Quantitative Analysis of Taurine by HPLC
The primary and most validated application of DNP-Taurine is in the quantitative analysis of taurine. The derivatization converts the non-chromophoric taurine into a readily detectable molecule.
Experimental Workflow
The workflow is a self-validating system, incorporating sample preparation, a robust derivatization reaction, and a highly specific separation and detection method.
Caption: Standard workflow for taurine analysis using DNFB derivatization.
Detailed Protocol: Quantification in a Sports Drink
This protocol is adapted from established methods for analyzing taurine in complex liquid matrices.[3][4][12]
1. Preparation of Reagents:
-
Derivatization Buffer (pH 9.0): Prepare a 0.01 M carbonate buffer by dissolving sodium bicarbonate and sodium carbonate in deionized water. Adjust pH as necessary.
-
Mobile Phase A (pH 6.0): Prepare a 0.01 M phosphate buffer. Filter through a 0.45 µm membrane and degas.
-
Mobile Phase B: HPLC-grade acetonitrile. Filter and degas.
-
DNFB Reagent: Prepare a solution of 2,4-dinitrofluorobenzene in acetonitrile or DMSO.
2. Standard Curve Preparation:
-
Prepare a stock solution of taurine (e.g., 1000 µg/mL) in deionized water.
-
Create a series of working standards (e.g., 10, 25, 50, 100 µg/mL) by serial dilution of the stock.
-
Derivatize each standard using the same procedure as the sample (Step 4).
3. Sample Preparation:
-
If the sample is carbonated, degas it by sonication.
-
Dilute the sports drink sample with deionized water to bring the expected taurine concentration into the range of the standard curve (e.g., a 1:100 dilution is often appropriate).[4]
4. Derivatization Protocol:
-
In a microcentrifuge tube, combine:
-
1.0 mL of the diluted sample or standard.
-
2.0 mL of pH 9.0 carbonate buffer.
-
0.1 mL of DNFB reagent.
-
-
Vortex the mixture thoroughly.
-
Incubate in a water bath at 40°C for 15 minutes. Protect from light.[4]
-
Add 6.5 mL of Mobile Phase A (pH 6.0 phosphate buffer) to stop the reaction and adjust the pH for HPLC injection.
5. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 µm).[4]
-
Injection Volume: 5-20 µL.
-
Flow Rate: 1.0 mL/min.
-
Gradient Elution: A typical gradient starts with a low percentage of acetonitrile (e.g., 10%) and ramps up to elute the more hydrophobic unreacted DNFB. This ensures good separation of DNP-Taurine from byproducts like 2,4-dinitrophenol and excess reagent.[4]
6. Data Analysis:
-
Identify the DNP-Taurine peak in the chromatograms based on the retention time of the derivatized standards.
-
Construct a standard curve by plotting the peak area versus the concentration of the taurine standards.
-
Determine the concentration of taurine in the derivatized sample from the standard curve and account for the initial dilution factor.
Potential Biological Applications and Future Directions
While the primary use of DNP-Taurine is analytical, its constituent parts suggest potential for other research applications.
-
Immunology: The DNP group is a well-known hapten, a small molecule that can elicit an immune response when attached to a larger carrier protein.[14] While this has not been extensively explored for DNP-Taurine specifically, it could potentially be used to generate antibodies for use in immunoassays like ELISA for taurine detection, offering an alternative to chromatographic methods.
-
Enzyme Inhibition Studies: Various dinitrophenyl derivatives have been investigated as enzyme inhibitors. For example, some have shown activity against carbonic anhydrase isozymes.[15] Given taurine's role in cellular protection, investigating whether DNP-Taurine possesses any inhibitory or modulatory activity on relevant biological targets could be a novel research avenue.
-
Antioxidant Activity: Taurine itself is recognized for its cytoprotective and antioxidant properties.[1][16] Studies on other novel 2,4-dinitrophenyl derivatives have also demonstrated potential antioxidant activity.[15] It would be of interest to investigate if the DNP moiety alters or enhances the inherent antioxidant capabilities of the taurine molecule.
Conclusion
N-(2,4-Dinitrophenyl) taurine sodium salt is more than just a chemical compound; it is an enabling tool for scientific research. Its synthesis via a well-understood and reliable nucleophilic aromatic substitution reaction provides a robust method for tagging the otherwise "invisible" taurine molecule. This derivatization is the cornerstone of sensitive and accurate HPLC-based quantification methods that are indispensable for quality control in the food and beverage industry and for physiological studies in biomedical research. While its direct biological activities remain largely unexplored, the haptenic nature of the DNP group and the known bioactivity of other DNP derivatives suggest intriguing possibilities for future research in immunology and drug discovery.
References
- Orth, D. L. HPLC Determination of Taurine in Sports Drinks.
- Orth, D. L. HPLC Determination of Taurine in Sports Drinks.
- Yan, J. et al. Application of 2,4-dinitrofluorobenzene pre-column derivatization to quantitative determination of taurine and its intermediate in beverages and milk samples. Food Chemistry, 2010, 120(3), 927-931. [Online]
- Wang, X. et al. Determination of Taurine in Biological Samples by High-Performance Liquid Chromatography Using 4-Fluoro-7-Nitrobenzofurazan as a Derivatizing Agent. Biomedical and Environmental Sciences, 2011, 24(5), 537-542. [Online]
- Orth, D. L. HPLC Determination of Taurine in Sports Drinks.
- ChemicalBook. N-(2,4-DINITROPHENYL)-L-PHENYLALANINE(1655-54-5)IR1. [Online]
- ChemicalBook. N-(2,4-DINITROPHENYL)-L-VALINE(1694-97-9)IR1. [Online]
- Traldi, P. et al. PB-EI mass spectrum of DNP-Ser (M = 271 u).
- K, B. et al. IR spectrum of 2,4-dinitrophenylhydrazone of product on the oxidation of benzyl alcohol.
- Sudo, Y. et al. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 2022, 27(3), 1089. [Online]
- ChemicalBook. N-(2,4-DINITROPHENYL)-L-PHENYLALANINE(1655-54-5) 1H NMR. [Online]
- ChemicalBook. 2,4-Dinitrophenol(51-28-5)IR1. [Online]
- Ziesche, R. et al. Unusual MS fragmentation patterns of 2,4-dinitrophenylhydrazine and its propanone derivative.
- Gul, H. I. et al. Synthesis and determination of some biological activities of novel 2,4-dinitrophenyl derivatives. Archiv der Pharmazie, 2015, 348(3), 168-176. [Online]
- Nguyen, T. H. et al. Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry Analysis of Eutectic Bis(2,2-dinitropropyl) Acetal/Formal Degradation Profile: Nontargeted Identification of Antioxidant Derivatives. ACS Omega, 2022, 7(39), 35305-35315. [Online]
- Khabarov, Y. G. et al. Mass spectrum of 2,4-dinitrophenol. (I) Intensity and (m/z) mass-to-charge ratio.
- CN103613517A - Novel method for preparing taurine.
- Khabarov, Y. G. et al. IR spectra of 2,4-dinitrophenol. (T) Transmission and (ν) wave number.
- ChemicalBook. 2,4-Dinitrophenylhydrazine(119-26-6) 1H NMR spectrum. [Online]
- Lito, V. et al. Rapid assay of dinitrophenyl derivative of taurine by high-performance liquid chromatography. Journal of Chromatography A, 1993, 648(2), 315-319. [Online]
- Longo, F. et al. Simultaneous Determination of Taurine, N-Acetylcysteine, Glycine and Methionine in Commercial Formulations by High-Performance Liquid Chromatography.
- Wu, B. et al. 13C-Formylation for Improved NMR Profiling of Amino Metabolites in Biofluids. Analytical Chemistry, 2012, 84(24), 10723-10731. [Online]
- Wikipedia. Taurine. [Online]
- Kumar, A. et al. A green bio-organic catalyst (taurine) promoted one-pot synthesis of (R/S)-2-thioxo-3,4-dihydropyrimidine(TDHPM)-5-carboxanilides: chiral investigations using circular dichroism and validation by computational approaches. RSC Advances, 2020, 10(58), 35229-35242. [Online]
- Lito, V. et al.
- Unknown. 1H and 12C NMR spectra of some amino acids. [Online]
- Das, J. et al. Mechanism of the protective action of taurine in toxin and drug induced organ pathophysiology and diabetic complications: a review. Food & Function, 2012, 3(2), 117-125. [Online]
- CN101100449A - Method for synthesizing taurine.
- Emilio, L. et al. In Vivo and In Vitro Assays Evaluating the Biological Activity of Taurine, Glucose and Energetic Beverages. Molecules, 2021, 26(8), 2172. [Online]
- Timbrell, J. A. et al. Attenuation of oxidative damage to DNA by taurine and taurine analogs. Amino Acids, 2002, 23(4), 453-462. [Online]
- Surai, P. F. et al. Taurine as a Natural Antioxidant: From Direct Antioxidant Effects to Protective Action in Various Toxicological Models.
- Geffard, M. et al. Immunological approach to the detection of taurine and immunocytochemical results. Journal of Neurochemistry, 1990, 54(4), 1335-1342. [Online]
- Leitao, E. M. et al. Dalton Transactions. Dalton Transactions, 2016, 45(40), 15832-15836. [Online]
- Jang, J. S. et al. Taurine Chloramine Activates Nrf2, Increases HO-1 Expression and Protects Cells from Death Caused by Hydrogen Peroxide. Journal of Clinical Biochemistry and Nutrition, 2009, 45(1), 35-43. [Online]
- Wang, Z. et al. Design, Synthesis, and Characterization of Tracers and Development of a Fluorescence Polarization Immunoassay for Rapid Screening of 4,4′-Dinitrocarbanilide in Chicken Muscle. Molecules, 2021, 26(16), 4786. [Online]
- Taran, S. A. et al. A simple assay of taurine concentrations in food and biological samples using taurine dioxygenase. Analytical Biochemistry, 2012, 427(2), 126-128. [Online]
Sources
- 1. Mechanism of the protective action of taurine in toxin and drug induced organ pathophysiology and diabetic complications: a review - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. catalogo.latu.org.uy [catalogo.latu.org.uy]
- 4. catalogo.latu.org.uy [catalogo.latu.org.uy]
- 5. researchgate.net [researchgate.net]
- 6. Rapid assay of dinitrophenyl derivative of taurine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. catalogo.latu.org.uy [catalogo.latu.org.uy]
- 8. researchgate.net [researchgate.net]
- 9. 2,4-Dinitrophenol(51-28-5) IR Spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry Analysis of Eutectic Bis(2,2-dinitropropyl) Acetal/Formal Degradation Profile: Nontargeted Identification of Antioxidant Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Immunological approach to the detection of taurine and immunocytochemical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and determination of some biological activities of novel 2,4-dinitrophenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Attenuation of oxidative damage to DNA by taurine and taurine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
